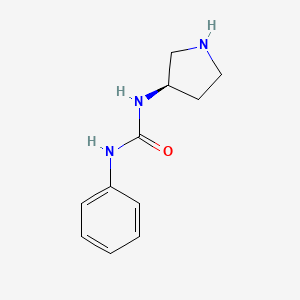

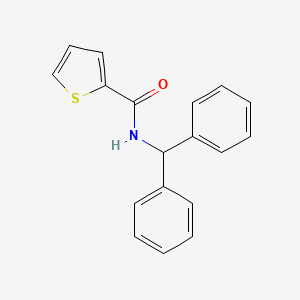

(R)-1-Phényl-3-(pyrrolidin-3-yl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

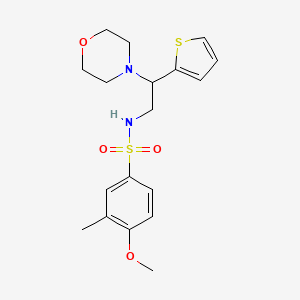

The compound "(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea" is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives that share a common structural motif with the compound , which is the presence of a phenyl group attached to the urea moiety. These urea derivatives have been synthesized and evaluated for their biological activities, particularly as antiproliferative agents against various cancer cell lines .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Another paper describes the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives with different solvent exposure moieties and substituents to explore the structure-activity relationship . These methods highlight the versatility of urea synthesis in generating a diverse array of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the substitution pattern on the phenyl group and the nature of the solvent exposure moieties significantly influence the antiproliferative activity of these compounds . The presence of pyridinyl groups and other substituents such as chloro and trifluoromethyl groups are mentioned to enhance the potency of these compounds . The molecular structure analysis would focus on how these modifications affect the binding affinity and selectivity towards cancer cell lines.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents on the phenyl ring and the nature of the amine component. The papers do not provide detailed chemical reaction mechanisms, but it can be inferred that the urea scaffold allows for further chemical modifications, which can be exploited to improve the antiproliferative properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and melting point, are important for their practical application as medicinal agents. While the provided papers do not discuss these properties in detail, they are typically considered during the drug development process. The antiproliferative activities of the compounds suggest that they have adequate stability and bioavailability to exert their effects on cancer cell lines .

Applications De Recherche Scientifique

Chimie Médicinale et Découverte de Médicaments

Le cycle pyrrolidine, un hétérocycle azoté à cinq chaînons, sert d'échafaudage polyvalent pour la conception de composés biologiquement actifs. Voici pourquoi il est si intrigant :

- Sélectivité de la cible : Les dérivés de la pyrrolidine présentent une sélectivité de la cible. Par exemple, des composés avec des groupes phényles en R₁, des cycles aromatiques ou hétéroaromatiques en R₂, et des benzènesulfonamides en R₃ ont été étudiés .

- Exemple de composé : Considérons la 1-((3S)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1H-pyrazol-5-yl)urée (IC₅₀ = 1,1 nM dans l'essai de liaison) .

Analogues d'hormones végétales

- Dérivés de l'indole : L'acide indole-3-acétique, une hormone végétale, est produite par la dégradation du tryptophane. Les dérivés de l'indole ont des applications biologiques et cliniques diverses .

Mécanisme D'action

Target of Action

The primary target of the compound ®-1-Phenyl-3-(pyrrolidin-3-yl)urea is the Vanilloid Receptor-1 (VR1/TRPV1) . This receptor is a nonselective cation channel, predominantly expressed by sensory neurons, and plays a key role in the detection of noxious painful stimuli .

Mode of Action

®-1-Phenyl-3-(pyrrolidin-3-yl)urea acts as a potent competitive antagonist of the capsaicin-mediated activation of the human TRPV1 receptor . It inhibits the capsaicin, acid, or heat-mediated activation of human TRPV1 . This compound also shows a degree of voltage dependence, suggesting an effective enhancement of antagonist action at negative potentials .

Biochemical Pathways

The biochemical pathways affected by ®-1-Phenyl-3-(pyrrolidin-3-yl)urea involve the regulation of immune checkpoints . The compound’s interaction with its targets can inhibit the activation of these checkpoints, thereby preventing the suppression of effector T cells’ function in the tumor microenvironment .

Result of Action

The molecular and cellular effects of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea’s action involve the inhibition of the TRPV1 receptor . This inhibition can prevent the detection of noxious painful stimuli, potentially providing relief in conditions such as chronic pain, migraine, and gastrointestinal disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s physiological condition, the presence of other medications, and individual genetic variations affecting drug metabolism.

Propriétés

IUPAC Name |

1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)